2-Amino-5-benzoylbenzimidazole
Overview
Description
2-Amino-5-benzoylbenzimidazole, also known as aminomebendazole or ambz CPD, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups .
Synthesis Analysis
The synthesis of 2-Amino-5-benzoylbenzimidazole involves several complexes with Mn(II) and Co(II) using different anions, Cl–, Br–, I–, NO3−, CH3COO–, HCOO–, ClO4− and SO42−. These have been isolated as stable, non-hygroscopic solids .Molecular Structure Analysis
The molecular structure of 2-Amino-5-benzoylbenzimidazole consists of a benzene ring fused to an imidazole ring (a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .Chemical Reactions Analysis
Several complexes of 2-Amino-5-benzoylbenzimidazole with Mn(II) and Co(II) using different anions have been isolated as stable, non-hygroscopic solids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-benzoylbenzimidazole include a molecular weight of 237.26, a density of 1.1513 (rough estimate), a melting point of 176-185°C, a boiling point of 379.79°C (rough estimate), and a refractive index of 1.5700 (estimate) .Scientific Research Applications
Chromatographic Analysis
2-Amino-5-benzoylbenzimidazole has been identified as a major degradation product of the drug mebendazole, which is used as an anthelmintic. A high-performance liquid chromatography method was developed to determine mebendazole and its degradation product in pharmaceutical dosage forms. This method is considered selective, accurate, repeatable, and reproducible, and can be used as a stability indicating method for mebendazole in pharmaceuticals (Al-Kurdi et al., 1999).
Antitumor Properties
2-Amino-5-benzoylbenzimidazole derivatives have been evaluated for their antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles with selective and potent antitumor properties have been synthesized. These compounds, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, showed promising results in in vitro and in vivo models against breast and ovarian tumors, highlighting the potential of these compounds in cancer therapy (Bradshaw et al., 2002).
DNA Interaction and Cytotoxicity
Substituted 2,5'-Bi-1H-benzimidazoles, which include 2-amino-5-benzoylbenzimidazole derivatives, have been studied for their ability to inhibit topoisomerase I and their cytotoxicity toward human lymphoblast cell lines. These studies are essential for understanding the interaction of these compounds with DNA and their potential therapeutic applications (Kim et al., 1996).
Medical Implications
Benzimidazole derivatives, including 2-amino-5-benzoylbenzimidazole, have been studied extensively for their medical implications. These compounds have been found to interact with DNA and interfere with several DNA-associated processes, making them significant in medicinal chemistry. They have applications in areas like antihelminthic, antacid, and antibacterial drug development (Bhattacharya & Chaudhuri, 2008).
Corrosion Inhibition
The inhibitive action of benzimidazole derivatives, including 2-amino-5-benzoylbenzimidazole, against the corrosion of iron in hydrochloric acid solutions has been studied. These compounds have been found to suppress both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors in industrial applications (Khaled, 2003).
Antimycotic Activity
(S)-2-Aminoalkylbenzimidazole derivatives have been found to be effective against Candida spp. at low micromolar concentrations. These compounds, including (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, have shown selectivity in antimycotic activity against Candida species, indicating their potential as antimycotic agents (Bauer et al., 2011).
Future Directions
properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHSJZGVOEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200353 | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzoylbenzimidazole | |
CAS RN |
52329-60-9 | |
Record name | Aminomebendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-18986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52329-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | R-18986 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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